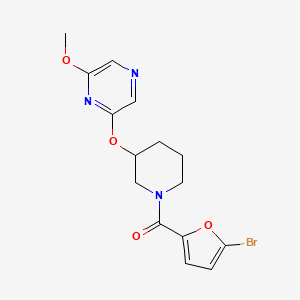
1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine, also known as MNPS, is a chemical compound that has been widely studied in the field of medicinal chemistry. MNPS belongs to the class of piperazine compounds and has been found to possess various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine is not yet fully understood. However, it has been proposed that this compound exerts its anti-inflammatory activity by inhibiting the NF-κB pathway, which is a key regulator of inflammation. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. The antimicrobial activity of this compound is thought to be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and reduce the production of pro-inflammatory cytokines. Animal studies have demonstrated that this compound can reduce inflammation and improve the symptoms of inflammatory diseases such as arthritis. This compound has also been found to possess antifungal and antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. This compound has also been found to exhibit potent biological activity, making it a useful tool for studying various biological processes. However, this compound has limitations as well. It is a relatively complex compound, which may make it difficult to study its mechanism of action. In addition, this compound has not been extensively studied in vivo, which may limit its potential clinical applications.
Orientations Futures
There are several future directions for the study of 1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine. One area of research could focus on elucidating the mechanism of action of this compound. This could involve studying its interactions with various cellular targets and pathways. Another area of research could involve exploring the potential clinical applications of this compound. This could include studying its efficacy and safety in animal models and clinical trials. Finally, further research could focus on synthesizing analogs of this compound with improved biological activity and selectivity.
Méthodes De Synthèse
1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine can be synthesized by the reaction of 2-methoxyaniline and 2-methyl-5-nitrobenzenesulfonyl chloride with piperazine in the presence of a base. The reaction yields a yellow crystalline solid with a melting point of 200-204°C.
Applications De Recherche Scientifique
1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine has been extensively studied in the field of medicinal chemistry due to its various biological activities. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to possess antitumor activity by inducing apoptosis in cancer cells. In addition, this compound has demonstrated antimicrobial activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-14-7-8-15(21(22)23)13-18(14)27(24,25)20-11-9-19(10-12-20)16-5-3-4-6-17(16)26-2/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPJTZHIXBWTNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2388275.png)
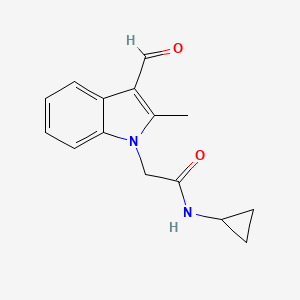


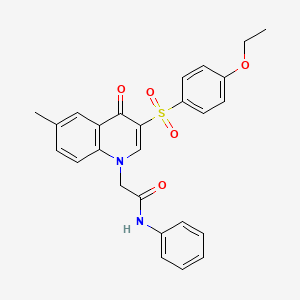
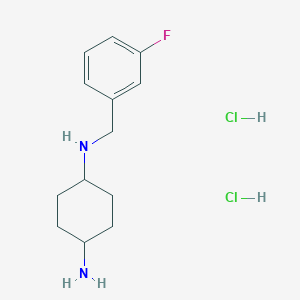
![N-[(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide](/img/structure/B2388283.png)
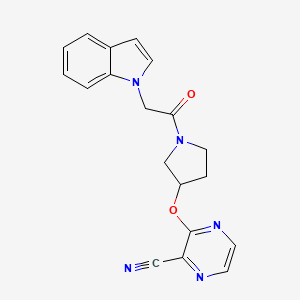
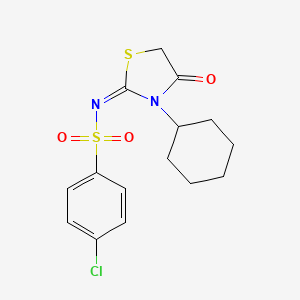
![5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2388288.png)
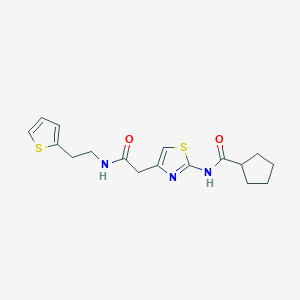
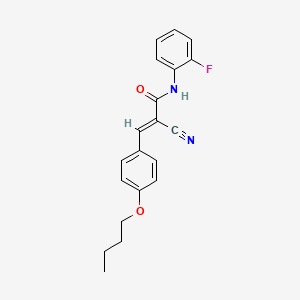
![2-chloro-N-(2-{[(propan-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide](/img/structure/B2388295.png)
